D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)-
Description
D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)- is a modified proline derivative with distinct structural and functional features. The compound is characterized by:
- Stereochemistry: (4S) configuration at the 4-position, critical for chiral specificity in biochemical interactions.
- Functional Groups: A tert-butoxycarbonyl (Boc) protecting group on the 4-amino substituent and a methyl group at the 1-position (pyrrolidine nitrogen).
- Molecular Formula: Estimated as C₁₁H₁₉N₂O₄ (derived from proline backbone + Boc and methyl modifications).
This compound is likely used as an intermediate in peptide synthesis or medicinal chemistry, leveraging the Boc group’s acid-labile properties for selective deprotection . Its D-proline configuration may enhance metabolic stability compared to L-isomers in therapeutic applications .
Properties
IUPAC Name |
1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)12-7-5-8(9(14)15)13(4)6-7/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGABNOEFBPTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)-
Detailed Synthetic Procedure
The most comprehensive method is described in patent CN107827802B, which outlines a two-step synthesis of D-proline derivatives with high optical purity and yield.
Step 1: Asymmetric Catalytic Hydrogenation
- Starting Material: Pyrrolidine-2-carbaldehyde (pyrrolidine-2-formaldehyde).
- Catalyst: (R)-SpiroPAP-Me-Ir complex.
- Base: Potassium tert-butoxide.
- Solvent: Methanol, ethanol, or isopropanol (or their mixtures).
- Conditions: Temperature 20-25 °C, hydrogen pressure 2-4 MPa, reaction time 3-5 hours.
- Molar Ratios: Pyrrolidine-2-carbaldehyde : catalyst : potassium tert-butoxide = 1 : 0.001–0.0001 : 0.1–0.2.
- Process: The aldehyde is dissolved in the solvent, catalyst and base are added, and the mixture is subjected to hydrogen gas under the specified conditions. The reaction yields an intermediate chiral amine (Intermediate II).
Step 2: Oxidation to D-Proline Derivative
- Oxidant: Potassium permanganate or potassium dichromate.
- Solvent: Water, with volume ratio of intermediate to water 1:10–15.
- Conditions: Temperature 15-20 °C, reaction time 2-4 hours.
- Molar Ratio: Intermediate II : oxidant = 1 : 1.0–1.5.
- Process: The intermediate is oxidized under controlled conditions, followed by quenching with sodium bisulfite to remove excess oxidant. The product is then acidified, concentrated, and recrystallized (e.g., from acetone) to yield D-proline with high enantiomeric excess (ee ~99%) and yield (~95.65%).
Protection of the Amino Group
The Boc-protection (tert-butoxycarbonyl) of the amino group on the proline derivative is commonly performed to enhance stability and facilitate further synthetic transformations.
- Reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Conditions: Mild temperatures (0–25 °C), typically in solvents like dichloromethane or tetrahydrofuran.
- Outcome: Formation of the Boc-protected D-proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)- derivative.
Data Tables and Reaction Parameters
| Step | Reagents/Conditions | Molar Ratios | Temperature (°C) | Pressure (MPa) | Time (hours) | Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Pyrrolidine-2-carbaldehyde, (R)-SpiroPAP-Me-Ir, potassium tert-butoxide, methanol/ethanol/isopropanol | 1 : 0.001–0.0001 : 0.1–0.2 | 20–25 | 2–4 | 3–5 | ~100 (intermediate) | N/A |
| Oxidation | Intermediate II, potassium permanganate or dichromate, water | 1 : 1.0–1.5 | 15–20 | Atmospheric | 2–4 | 95.65 | 99 |
| Boc Protection | D-proline derivative, Boc2O, triethylamine | Stoichiometric | 0–25 | Atmospheric | 1–3 | >90 | Maintains optical purity |
Analysis and Discussion
Catalyst Efficiency and Reusability
The use of (R)-SpiroPAP-Me-Ir as a chiral catalyst allows for:
- Low catalyst loading (0.01–0.1 mol%).
- High enantioselectivity.
- Catalyst recovery and reuse, reducing overall cost.
Environmental and Economic Considerations
- The solvents employed are common, relatively non-toxic alcohols.
- The process avoids harsh reagents, aligning with green chemistry principles.
- High yields and optical purity minimize waste and purification steps.
Comparison with Other Methods
Alternative methods, such as racemic synthesis followed by resolution, are less efficient and more costly. The asymmetric catalytic hydrogenation method provides a direct route to enantiomerically pure D-proline derivatives.
Summary of Research Sources
| Source Type | Description | Contribution to Article |
|---|---|---|
| Patent CN107827802B | Detailed synthetic method for D-proline via asymmetric catalytic hydrogenation and oxidation. | Primary source for preparation method details |
| Patent US7420079B2 | Related intermediates and synthetic routes for pyrrolidine derivatives. | Context on related synthetic intermediates |
| Sigma-Aldrich Product | Commercial data on D-Proline derivatives including physical properties and safety information. | Confirmation of compound identity and purity |
| Academic Literature | Synthesis of related proline derivatives and protection strategies (e.g., Boc-protection). | Background on protection methods and stereochemical control |
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-(tert-butoxycarbonylamino)-1-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: It can undergo substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(2R,4R)-4-(tert-butoxycarbonylamino)-1-methylpyrrolidine-2-carboxylic acid is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the development of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric hindrance, which can influence the binding affinity and specificity of the compound towards its targets . The pathways involved often include enzymatic catalysis and receptor-mediated processes .
Comparison with Similar Compounds
Table 1: Key Comparative Data
Key Observations
Protecting Groups: Boc (tert-butoxycarbonyl): Offers stability under basic conditions and cleaved via trifluoroacetic acid (TFA), making it ideal for stepwise peptide synthesis . CBZ (carbobenzyloxy): Requires hydrogenolysis for removal, limiting use in hydrogen-sensitive reactions .
4-Ethoxy in (4S)-1-Boc-4-ethoxy-D-proline enhances hydrophobicity, which may improve membrane permeability in drug candidates .
Stereochemistry :
- The (4S) configuration in the target compound and (4S)-1-Boc-4-ethoxy-D-proline ensures chiral specificity, critical for binding to biological targets like proteases or kinases .
Applications: Boc-protected derivatives are favored in solid-phase peptide synthesis (SPPS) due to orthogonal protection strategies .
Research Findings and Data
- Stability : Boc-protected compounds exhibit >90% stability in neutral/basic aqueous solutions but degrade rapidly under acidic conditions (pH < 3) .
- Synthetic Utility : The methyl group at the 1-position reduces nucleophilicity at the pyrrolidine nitrogen, minimizing undesired side reactions during acylation steps .
- Biological Activity : Proline derivatives with bulky substituents (e.g., cyclohexyl, phosphinyl) demonstrate enhanced binding affinity to angiotensin-converting enzyme (ACE) in preclinical studies .
Biological Activity
D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)- is a synthetic derivative of the naturally occurring amino acid proline. This compound exhibits a range of biological activities that are of significant interest in pharmaceutical and biochemical research. The following sections detail its biological activity, including mechanisms of action, case studies, and comparative analysis with related compounds.
- Molecular Formula : C11H20N2O4
- Molecular Weight : 244.29 g/mol
- CAS Number : 489447-09-8
- Structure : The compound features a tert-butoxycarbonyl (Boc) group, which enhances its solubility and stability compared to other proline derivatives.
D-Proline derivatives have been shown to interact with various biological targets, influencing several biochemical pathways:
- Protein Synthesis : D-Proline plays a crucial role in protein synthesis and cellular functions. Its derivatives can modulate the activity of enzymes involved in metabolic pathways.
- Cell Signaling : Research indicates that D-Proline can affect cellular signaling pathways, potentially impacting cell growth and differentiation.
- Neuroprotective Effects : Some studies suggest that D-Proline derivatives may exhibit neuroprotective properties, possibly through the modulation of neurotransmitter systems.
Biological Activities
The biological activities of D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)- include:
- Antioxidant Activity : This compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against specific bacterial strains.
- Anti-inflammatory Effects : D-Proline derivatives may modulate inflammatory responses, providing therapeutic potential in inflammatory diseases.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of D-Proline derivatives in models of neurodegeneration. The results indicated that treatment with D-Proline reduced neuronal cell death and improved cognitive function in animal models of Alzheimer's disease. This suggests potential applications in treating neurodegenerative conditions.
Case Study 2: Antioxidant Activity
Research conducted on the antioxidant properties of D-Proline derivatives showed significant reductions in oxidative stress markers in vitro. The study highlighted the compound's ability to enhance cellular defense mechanisms against oxidative damage.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| L-Proline | C5H9NO2 | Natural amino acid; involved in collagen synthesis |
| N-Boc-D-Proline | C11H19N2O4 | Commonly used protecting group for amines |
| (4R)-4-{[(Benzyloxy)carbonyl]amino}-D-proline | C12H15N2O4 | Contains a benzyloxy group; used for different synthetic routes |
D-Proline's unique substitution pattern enhances its solubility and reactivity compared to other proline derivatives, making it particularly valuable in synthetic organic chemistry and pharmaceutical applications.
Q & A
Q. How can researchers accurately quantify D-Proline derivatives in complex biological matrices?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize chromatographic separation using a C18 column with mobile phases of water/acetonitrile containing 0.1% formic acid. Electrospray ionization (ESI) in positive mode enhances detection sensitivity. For example, the predicted LC-MS/MS spectrum for D-Proline shows prominent fragments at m/z 116 (base peak) and 70 under 20V collision energy .
- Sample Preparation: Deproteinize biological samples using acetonitrile precipitation to avoid interference from proteins. Include internal standards (e.g., isotopically labeled D-Proline) to correct for matrix effects.
Table 1: Predicted LC-MS/MS Parameters for D-Proline (Adapted from HMDB Data )
| Ionization Mode | Collision Energy (V) | Major Fragments (m/z) | Splash Key |
|---|---|---|---|
| Positive | 10 | 116, 70 | splash10-014i-6900000000-eba8ceb2a |
| Positive | 20 | 116, 98 | splash10-00di-9200000000-c52871a4 |
Q. What methods distinguish D-Proline from L-Proline in experimental settings?
Methodological Answer:
- Chiral Chromatography: Use a chiral stationary phase (e.g., cyclodextrin-based columns) to resolve enantiomers. Retention times and peak areas are compared against pure standards.
- Enzymatic Assays: Employ D-amino acid oxidase (DAAO), which selectively oxidizes D-Proline to 1-pyrroline-2-carboxylic acid, detectable via UV absorbance at 340 nm (coupled with horseradish peroxidase and o-dianisidine) .
Advanced Research Questions
Q. How does D-Proline reductase catalyze the reduction of D-Proline in anaerobic bacteria?
Methodological Answer:
- Enzyme Purification: Isolate D-proline reductase from Clostridium sticklandii using anion-exchange chromatography and confirm subunit composition (PrdA and PrdB) via SDS-PAGE .
- Mechanistic Studies: Use ^1H NMR to track the conversion of D-Proline to δ-aminovalerate. Inhibit the enzyme with zinc ions (1 mM Zn²⁺ reduces activity by >90%) to confirm metal sensitivity .
Q. What experimental strategies elucidate the role of D-Proline transporters in Trypanosoma cruzi pathogenesis?
Methodological Answer:
- Competitive Inhibition Assays: Measure L-Proline uptake in parasites using radiolabeled [³H]-L-Proline. D-Proline (10 mM) reduces L-Proline uptake by >80%, indicating non-stereospecific transport .
- Gene Knockdown: Silence the TcAAAP069 gene via RNA interference and assess parasite viability in low-Proline media. Survival rates drop by 60–70%, confirming the transporter’s role in nutrient acquisition .
Q. How can D-Proline stabilize α-hairpin structures in antimicrobial peptides?
Methodological Answer:
- Peptide Design: Substitute L-Proline with D-Proline at the i+1 position in linear protegrin-1 analogues. Circular Dichroism (CD) spectroscopy confirms α-hairpin formation via a negative band at 218 nm .
- Activity Correlation: Compare minimum inhibitory concentrations (MICs) of D-Proline-containing peptides (e.g., 1–2 µg/mL against E. coli) versus L-Proline analogues (MIC >16 µg/mL) to establish structure-activity relationships .
Q. What metabolomics approaches identify D-Proline’s role in migraine pathophysiology?
Methodological Answer:
- Targeted LC-MS Profiling: Quantify D-Proline in cerebrospinal fluid (CSF) using a hydrophilic interaction chromatography (HILIC) column. Normalize levels to creatinine and correlate with migraine severity scores .
- Pathway Analysis: Apply KEGG enrichment to CSF metabolomics data. Elevated D-Proline links to arginine metabolism dysregulation (FDR <0.05), suggesting nitric oxide-mediated vasodilation as a migraine trigger .
Q. Table 2: Key Enzymatic Parameters for D-Proline Utilization (Adapted from Inflammation )
| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Solubility (M) |
|---|---|---|---|
| D-Proline | 24–40 | 15 ± 2 | 1.0 |
| D-Phenylalanine | 0.6–1.0 | 45 ± 5 | 0.1 |
Q. How does D-Proline assimilation differentiate Cryptococcus neoformans varieties?
Methodological Answer:
- Auxanogram Assays: Culture isolates on yeast carbon base agar with D-Proline (0.5% w/v) as the sole nitrogen source. var. gattii shows 99.13% assimilation efficiency, while var. neoformans exhibits <1% growth .
- Validation: Confirm results with CGB medium (L-canavanine, glycine, bromothymol blue). A color change to blue indicates var. gattii (99.57% specificity) .
Toxicological and Physiological Considerations
Q. What protocols assess D-Proline toxicity in mammalian models?
Methodological Answer:
- Acute Toxicity Studies: Administer D-Proline (100–500 mg/kg) intraperitoneally to wild-type and DAAO-knockout mice. Measure renal accumulation via LC-MS; knockout mice show 3-fold higher kidney D-Proline levels (p<0.01) .
- Neurotoxicity Screening: Use primary cortical neuron cultures exposed to 10 mM D-Proline for 24 hours. Assess viability via MTT assay; >50% cell death indicates neurotoxic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
